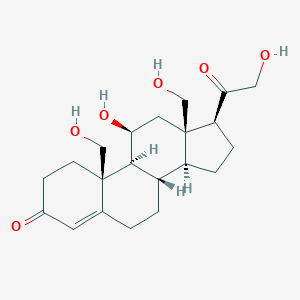![molecular formula C18H37NO6 B039673 N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]undecanamide CAS No. 119772-49-5](/img/structure/B39673.png)
N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]undecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Deoxy-(N-methylundecanamido)-D-glucitol is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a glucitol (sugar alcohol) backbone, which is modified by the attachment of an N-methylundecanamido group. The combination of these functional groups imparts distinct physicochemical properties to the compound, making it useful in a range of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Deoxy-(N-methylundecanamido)-D-glucitol typically involves multiple steps, starting with the preparation of the glucitol backbone. The glucitol is then subjected to a series of chemical reactions to introduce the N-methylundecanamido group. Common synthetic routes include:
Protection of Hydroxyl Groups: The hydroxyl groups of glucitol are protected using suitable protecting groups to prevent unwanted side reactions.
Amidation Reaction: The protected glucitol is reacted with N-methylundecanoic acid or its derivatives under appropriate conditions to form the N-methylundecanamido group.
Deprotection: The protecting groups are removed to yield the final product, 1-Deoxy-(N-methylundecanamido)-D-glucitol.
Industrial Production Methods
Industrial production of 1-Deoxy-(N-methylundecanamido)-D-glucitol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of reagents, reaction conditions, and purification methods to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Deoxy-(N-methylundecanamido)-D-glucitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Deoxy-(N-methylundecanamido)-D-glucitol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the formulation of various products, such as detergents and surfactants, due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 1-Deoxy-(N-methylundecanamido)-D-glucitol involves its interaction with specific molecular targets and pathways. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it effective in disrupting lipid membranes and inactivating viruses. The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-Deoxy-(N-methylundecanamido)-D-glucitol can be compared with other similar compounds, such as:
N-methylglucamides: These compounds share a similar glucitol backbone but differ in the length and structure of the attached amido group.
Alkylglucosides: These compounds have a glucitol backbone with an alkyl group attached, differing in the nature of the substituent group.
The uniqueness of 1-Deoxy-(N-methylundecanamido)-D-glucitol lies in its specific combination of functional groups, which imparts distinct properties and applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
119772-49-5 |
|---|---|
Molekularformel |
C18H37NO6 |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]undecanamide |
InChI |
InChI=1S/C18H37NO6/c1-3-4-5-6-7-8-9-10-11-16(23)19(2)12-14(21)17(24)18(25)15(22)13-20/h14-15,17-18,20-22,24-25H,3-13H2,1-2H3/t14-,15+,17+,18+/m0/s1 |
InChI-Schlüssel |
PGNXLDQQCINNPZ-BURFUSLBSA-N |
SMILES |
CCCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O |
Isomerische SMILES |
CCCCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O |
Key on ui other cas no. |
119772-49-5 |
Synonyme |
1-deoxy-(N-methylundecanamido)-D-glucitol MEGA 11 MEGA-11 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B39590.png)
![(19S)-19-hydroxy-19-(2-hydroxyethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B39593.png)









![1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B39618.png)


